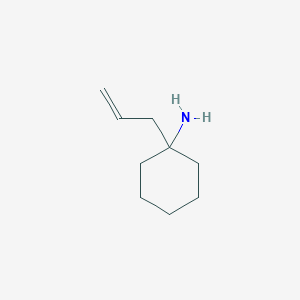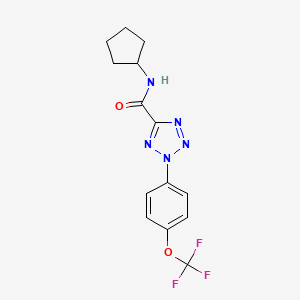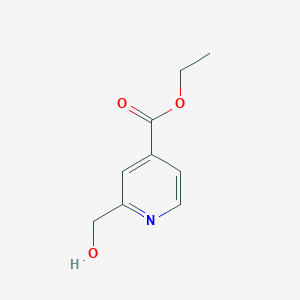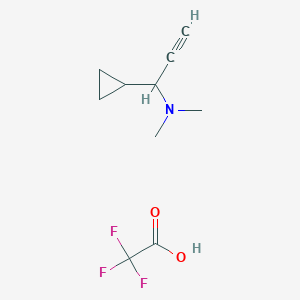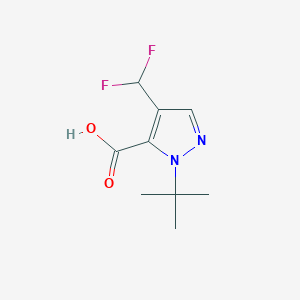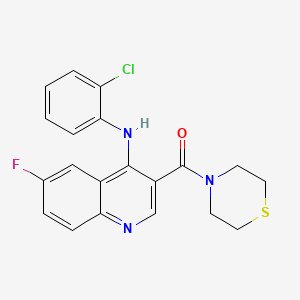![molecular formula C23H16FN3 B2877590 5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-45-7](/img/structure/B2877590.png)
5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazoloquinoline family, which has been studied for their biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Antitubercular Activity
Quinoline derivatives have been synthesized and evaluated for their antitubercular properties. A study on hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, similar in structural motif to the compound , demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Notably, certain derivatives exhibited potent antitubercular effects, highlighting the potential of quinoline analogues in the development of new antituberculosis drugs (Kantevari et al., 2011).
Anticancer Applications
Quinoline structures have been explored for their anticancer potentials. For instance, a quinoline-based anticancer prodrug was developed and encapsulated within chitosan to create a micromedicine with pH-responsive release characteristics. This strategy aims to improve the efficacy and targeting of chemotherapy for oral cancer, underscoring the adaptability of quinoline derivatives in cancer treatment modalities (Tian et al., 2018).
Organic Fluorescent Materials
Quinoline derivatives are recognized for their high efficiency as organic fluorescent materials. Their stability and fluorescence properties in various solvents make them suitable for applications in light-emitting devices. The fluorescence of these compounds, however, can undergo quenching in the presence of protic acids, a reversible process that is both a challenge and an area of interest for the development of responsive fluorescent materials (Mu et al., 2010).
Synthetic Methodologies
The synthesis of quinoline and its derivatives is a vital area of research, facilitating the exploration of their various applications. Innovative synthetic routes have been developed for quinoline derivatives, including environmentally friendly and regioselective methods. These advancements not only expand the chemical toolbox but also provide pathways to novel compounds with potential application in pharmaceuticals and material science (Szlachcic et al., 2017).
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBKDHEABVCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


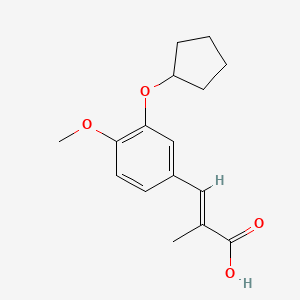
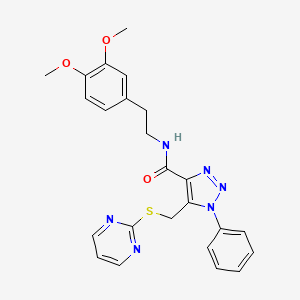
![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)
![4-chloro-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioyl]benzamide](/img/structure/B2877513.png)


